molecular formula C13H15NO2 B1298605 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 3648-78-0

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1298605
CAS No.: 3648-78-0
M. Wt: 217.26 g/mol
InChI Key: AEDAKKUAAMXNOA-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15NO\text{C}_{13}\text{H}_{15}\text{N}\text{O}

This compound features a tetrahydropyran ring substituted with a methoxyphenyl group and a carbonitrile functional group, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the methoxy group can enhance lipophilicity and modulate the compound's binding affinity to specific receptors or enzymes, influencing its pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of tetrahydropyran have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. A study demonstrated that 4-(4-methoxyphenyl) derivatives exhibited cytotoxic effects, with IC50 values indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)15.2
4-(Methoxyphenyl)-pyran derivativeHT29 (Colon)12.8
Other pyran derivativesVarious<20

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies showed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of this compound in a mouse model for cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

Case Study 2: Safety Profile

Another investigation focused on the safety profile of this compound. Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development as a pharmaceutical agent.

Properties

IUPAC Name

4-(4-methoxyphenyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDAKKUAAMXNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359605
Record name 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3648-78-0
Record name Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3648-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxyphenylacetonitrile (5 g, 34 mmol) and NaH (2.8 g, 71 mmol) in DMSO (50 ml) was added 2-chloroethyl ether (5.3 g, 37 mmol) with cooling. The mixture was stirred at room temperature for 3 h, quenched with water, and extracted with CH2Cl2. The combined extracts were dried (Na2SO4) and concentrated in vacuo to give an oil which was purified by a column chromatography to give Compound 88 (5.3 g, 24 mmol, 71%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

A mixture of NaH (3.1 g, 76 mmol) in 100 mL NMP stirred at 0° C., was treated dropwise with the mixture of 2-(4-methoxyphenyl)acetonitrile (4.5 g, 31 mmol) and 1-bromo-2-(2-bromoethoxy)ethane (7.1 g, 31 mmol) in 30 mL ether. The mixture was allowed to warm to room temperature and stirred for 5 hours, M+Na=240. The mixture was carefully quenched with 100 mL H2O, and the pH was adjusted to 5. The mixture was extracted with ether (3×100 mL). The combined organic layers were washed with H2O (3×50 mL) and brine (20 mL). The organic layer was dried over anhydrous Na2SO4, concentrated in vacuo, and purified by column chromatography eluting with 10-20% EtOAc/hexane to give 5.2 g of the product as a pale yellow oil. MS (m/z)=240 (M+H)+.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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